molecular formula C12H15NO3 B047648 3-(Diethylcarbamoyl)benzoic acid CAS No. 72236-23-8

3-(Diethylcarbamoyl)benzoic acid

Cat. No. B047648
CAS RN: 72236-23-8
M. Wt: 221.25 g/mol
InChI Key: PXXLQQDIFVPNMP-UHFFFAOYSA-N
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Description

3-(Diethylcarbamoyl)benzoic acid (DCBA) is a chemical compound with potential applications in various fields, including materials science and pharmacology. Its molecular structure, synthesis, properties, and chemical behaviors are of significant interest in understanding its functionalities and potential uses.

Synthesis Analysis

The synthesis of DCBA-related compounds involves complex chemical processes, including bromination, azidonation, and reduction, starting from various benzoic acid derivatives. For instance, novel mesogenic benzoic acids with large branches show liquid crystalline behavior at high temperatures, indicating a method for creating materials with specific thermal properties (Weissflog et al., 1996). Synthesis methods aim for simplicity, lower cost, and suitability for commercialization, as seen in the creation of 3,5-bis(aminomethyl)benzoic acid (Yong, 2010).

Molecular Structure Analysis

The molecular and crystal structure of DCBA derivatives has been extensively studied. For example, the crystal structure of 3-(azidomethyl)benzoic acid highlights the source of conformational polymorphism, essential for designing solid-state reactions (Decato et al., 2023). The structure determination of related compounds through X-ray analysis reveals details about molecular dimensions, packing, and association patterns, contributing to understanding DCBA's behavior in solid state (Kennard et al., 1982).

Chemical Reactions and Properties

DCBA undergoes various chemical reactions due to its functional groups. Studies on benzoic acid derivatives, like Pd(II)-catalyzed meta-C–H functionalizations, reveal the potential for creating diverse chemical structures by modifying benzoic acid derivatives at specific positions, indicating a versatile approach for synthesizing new compounds (Li et al., 2016).

Physical Properties Analysis

The physical properties of DCBA and its derivatives, such as liquid crystalline behavior, are influenced by molecular structure and synthesis methods. The understanding of these properties is crucial for applications in material science and engineering, where specific thermal and structural characteristics are desired.

Chemical Properties Analysis

DCBA's chemical properties, including reactivity and interactions with other compounds, are essential for its potential applications. Its derivatives have been studied for antibacterial activities, showcasing the broader implications of these compounds in medical and pharmaceutical sciences (Win et al., 2010).

Scientific Research Applications

  • Wastewater Treatment : Carbamoyl benzoic acids, including 3-(Diethylcarbamoyl)benzoic acid, are effective in removing hazardous heavy metals from metal plating wastewater. Substituents on the benzoic acid play a significant role in determining the affinity for metals like Pb2+ (Martinez-Quiroz et al., 2017).

  • Antibacterial Applications : Derivatives of benzoic acid, such as 3-Hydroxy Benzoic Acid Hybrid, show potential antibacterial activity. This suggests their use in developing new drug candidates and combating bacterial infections (Satpute et al., 2018).

  • Food and Feed Additive : Benzoic acid and its derivatives are used as food and feed additives. They can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health (Mao et al., 2019).

  • Fertility Research : Studies have explored the association between urinary concentrations of 3-(Diethylcarbamoyl)benzoic acid and semen parameters in men, although no significant associations were found (Segal et al., 2017).

  • Food, Cosmetic, and Pharmaceutical Applications : Benzoic acid derivatives are widely used as preservatives and flavoring agents in various products. Their widespread use leads to high human exposure, raising potential public health concerns (Del Olmo et al., 2017).

  • Photoluminescence : In specific benzoic acid derivatives, the positioning of substituents can significantly affect photoluminescence, which is essential in applications like optoelectronics and luminescent materials (Sivakumar et al., 2010).

Safety And Hazards

3-(Diethylcarbamoyl)benzoic acid can cause skin irritation and serious eye damage . Prolonged or repeated exposure, if inhaled, can cause damage to organs, specifically the lungs .

Future Directions

A study found that high urinary concentrations of 3-(Diethylcarbamoyl)benzoic acid were associated with increased risks of cardiovascular disease . This suggests a potential area of future research into the health effects of exposure to this compound.

properties

IUPAC Name

3-(diethylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXLQQDIFVPNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222551
Record name 3-(Diethylcarbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylcarbamoyl)benzoic acid

CAS RN

72236-23-8
Record name 3-[(Diethylamino)carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72236-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-((diethylamino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylcarbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
TR Segal, L Mínguez-Alarcón, YH Chiu… - Human …, 2017 - academic.oup.com
STUDY QUESTION Are specific gravity (SG)-adjusted urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (DCBA) associated with semen parameters among men attending an …
Number of citations: 3 academic.oup.com
C Niederberger - Journal of Urology, 2018 - journals.lww.com
Editorial Comment: Methods of identifying genes involved in human disease continue to expand rapidly and become more accessible every day. One clever technique is this …
Number of citations: 2 journals.lww.com
JR Suarez Lopez, BN Cortez Chronister… - ISEE Conference …, 2021 - ehp.niehs.nih.gov
BACKGROUND AND AIM: Herbicides are the most used class of pesticides worldwide, and insect repellents are widely used in most countries worldwide. Yet, there is a dearth of …
Number of citations: 0 ehp.niehs.nih.gov
Q Cui, X Zhu, G Guan, R Hui, L Zhu, J Wang - Chemosphere, 2022 - Elsevier
Background The purpose of this study was to examine the relationship between N,N-diethyl-m-toluamide (DEET) exposure and obesity-related outcomes in the general adult population …
Number of citations: 2 www.sciencedirect.com
P Kuklenyik, SE Baker, AM Bishop, P Morales-A… - Analytica chimica …, 2013 - Elsevier
Human exposure to N,N-diethyl-m-toluamide (DEET) occurs because of the widespread use of DEET as an active ingredient in insect repellents. However, information on the extent of …
Number of citations: 29 www.sciencedirect.com
AM Calafat, S Baker, A Bishop… - … Conference Abstracts 25, 2013 - ehp.niehs.nih.gov
Background: In 1946, the US Army developed N, N-Diethyl-m-toluamide (DEET). Since then, DEET has become the most effective and ubiquitous insect repellent in the United States. …
Number of citations: 0 ehp.niehs.nih.gov
T Segal, L Minguez-Alarcon, Y Chiu, P Williams… - Fertility and …, 2017 - fertstert.org
Objective The recent rise in public health concerns regarding mosquito-borne diseases such as Zika, have led to an increased use of N, N-diethyl-m-toluamide (DEET) insect repellents, …
Number of citations: 0 www.fertstert.org
AM Calafat, SE Baker, LY Wong, AM Bishop… - Environment …, 2016 - Elsevier
Background N,N-diethyl-m-toluamide (DEET) is a widely used insect repellent in the United States. Objectives To assess exposure to DEET in a representative sample of persons 6 …
Number of citations: 14 www.sciencedirect.com
AL Heffernan, K English, LML Toms, AM Calafat… - … Science and Pollution …, 2016 - Springer
… insecticides, <0.1 to 5.5 ng/mL for pyrethroid insecticides, and <0.1 to 8.51 ng/mL for all other biomarkers with the exception of the DEET metabolite 3-diethylcarbamoyl benzoic acid (…
Number of citations: 33 link.springer.com
JC Gibson, L Marro, D Brandow, L Remedios… - International Journal of …, 2023 - Elsevier
… We aimed to fill this knowledge gap by examining real-world exposure data for DEET and its metabolite 3-diethylcarbamoyl benzoic acid (DCBA) in a sample population of Canadian …
Number of citations: 3 www.sciencedirect.com

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